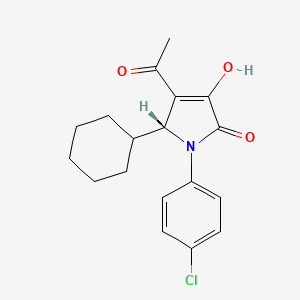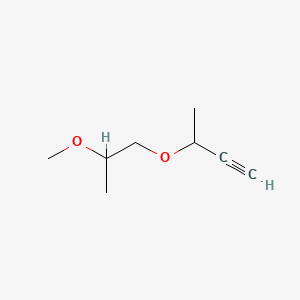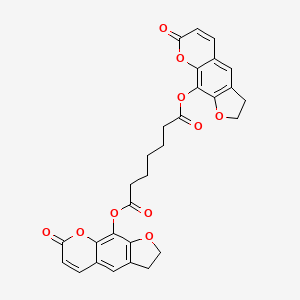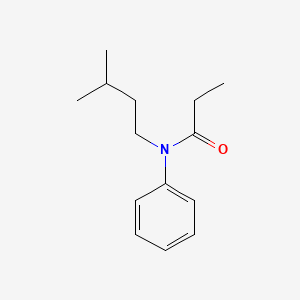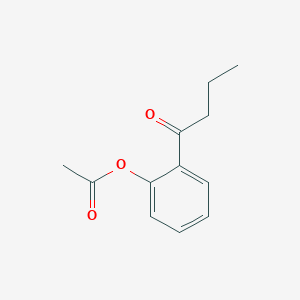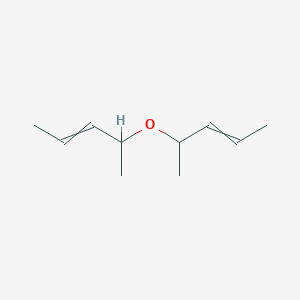
2(1H)-Quinolinone, 1-(2-methylpropyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2(1H)-Quinolinone, 1-(2-methylpropyl)- is a heterocyclic organic compound that belongs to the quinolinone family. Quinolinones are known for their diverse biological activities and are often used as building blocks in medicinal chemistry. The compound’s structure consists of a quinolinone core with a 1-(2-methylpropyl) substituent, which contributes to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinolinone, 1-(2-methylpropyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of o-aminobenzophenones with isobutyraldehyde, followed by cyclization in the presence of an acid catalyst. The reaction conditions often include refluxing in a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of 2(1H)-Quinolinone, 1-(2-methylpropyl)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.
化学反応の分析
Types of Reactions
2(1H)-Quinolinone, 1-(2-methylpropyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives with different functional groups.
Reduction: Reduction reactions can convert the quinolinone core to dihydroquinolinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents at different positions on the quinolinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions include substituted quinolinones, dihydroquinolinones, and other quinolinone derivatives with diverse functional groups.
科学的研究の応用
2(1H)-Quinolinone, 1-(2-methylpropyl)- has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Quinolinone derivatives are explored for their therapeutic potential in treating various diseases.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2(1H)-Quinolinone, 1-(2-methylpropyl)- involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activity, and interfere with cellular processes. Its effects are mediated through binding to active sites, altering protein conformation, and affecting signal transduction pathways.
類似化合物との比較
Similar Compounds
2(1H)-Quinolinone: The parent compound without the 1-(2-methylpropyl) substituent.
1-(2-methylpropyl)-2(1H)-isoquinolinone: An isomer with a different ring structure.
1-(2-methylpropyl)-4(1H)-quinolinone: A positional isomer with the substituent at a different position.
Uniqueness
2(1H)-Quinolinone, 1-(2-methylpropyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in research and industrial applications.
特性
分子式 |
C13H15NO |
|---|---|
分子量 |
201.26 g/mol |
IUPAC名 |
1-(2-methylpropyl)quinolin-2-one |
InChI |
InChI=1S/C13H15NO/c1-10(2)9-14-12-6-4-3-5-11(12)7-8-13(14)15/h3-8,10H,9H2,1-2H3 |
InChIキー |
RCWGFXJJPCHNCO-UHFFFAOYSA-N |
正規SMILES |
CC(C)CN1C(=O)C=CC2=CC=CC=C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


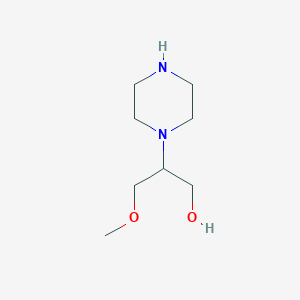
![3-Carboxymethyl-6-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13811135.png)

![1,1,2,2-Tetradeuterio-2-[4-(3-ethynylanilino)-7-(1,1,2,2-tetradeuterio-2-hydroxyethoxy)quinazolin-6-yl]oxyethanol;hydrochloride](/img/structure/B13811142.png)

![4-Phenyl-1-propyl-3,5,8-trioxabicyclo[2.2.2]octane](/img/structure/B13811146.png)
